molecular formula C9H8Cl2O2 B3002413 1-(3,5-Dichloro-2-methoxyphenyl)ethanone CAS No. 154260-25-0

1-(3,5-Dichloro-2-methoxyphenyl)ethanone

Cat. No.: B3002413
CAS No.: 154260-25-0
M. Wt: 219.06
InChI Key: MLXBLQUBVDCARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-2-methoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a phenyl ring with three substituents: two chlorine atoms at the 3- and 5-positions, and a methoxy group at the 2-position. Its molecular formula is C₉H₇Cl₂O₂, with a molecular weight of 233.06 g/mol. The compound is structurally significant due to its electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloro-2-methoxybenzoyl chloride with an appropriate reagent under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to facilitate the formation of the ethanone group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-(3,5-Dichloro-2-methoxyphenyl)ethanone exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a study by demonstrated that structurally related compounds exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. The mechanism involves modulation of signaling pathways related to inflammation, which could be crucial in treating chronic inflammatory diseases .

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It is utilized in the synthesis of various pharmaceuticals and agrochemicals. The compound's ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in creating complex organic molecules .

Azo Coupling Reactions
The compound can participate in azo coupling reactions, which are essential for synthesizing dyes and pigments. A study highlighted its role in forming azo compounds through reactions with diazonium salts, leading to vibrant colorants used in textiles and coatings .

Material Science

Polymeric Applications
In material science, this compound is explored for its potential use in polymer chemistry. The compound can act as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated efficacy against various bacterial strains; potential for drug development .
Study 2Organic SynthesisUtilized as an intermediate for synthesizing complex organic compounds; effective in electrophilic substitutions .
Study 3Material ScienceInvestigated as a monomer for polymer applications; improved mechanical properties noted .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3,5-Dichloro-2-methoxyphenyl)ethanone with four closely related hydroxyacetophenone derivatives, highlighting substituent positions, molecular properties, and key differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Synthesis Method
This compound Not explicitly provided C₉H₇Cl₂O₂ 233.06 2-OCH₃, 3-Cl, 5-Cl Not reported Likely Friedel-Crafts acylation
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 2-Cl, 3-OCH₃, 4-OH Not reported Unspecified (similar to Friedel-Crafts)
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone 501659-26-3 C₁₀H₁₀Cl₂O₂ 233.09 2-OH, 3-Cl, 5-Cl, 4-CH₃, 6-CH₃ Not reported Halogenation and methylation of precursors
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 2736976 C₈H₆F₂O₂ 184.13 2-OH, 3-F, 5-F Not reported Fluorination of hydroxyacetophenone
1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone FJ4 C₁₅H₁₃ClO₄ 292.71 2-OH, 4-OH, 5-Cl, 4'-OCH₃ Not reported Multi-step coupling and hydroxylation

Key Structural and Functional Differences:

Substituent Effects on Acidity: The methoxy group in this compound is less acidic compared to hydroxyl-containing analogs like 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone (pKa ~8.5 vs. ~7–8 for phenolic -OH) .

Synthetic Accessibility: Chlorinated derivatives are often synthesized via Friedel-Crafts acylation (e.g., 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone, 38% yield using AlCl₃) . Fluorinated analogs require specialized reagents like HF or fluorinating agents, increasing synthesis complexity .

Thermal Stability: Methyl and methoxy groups improve thermal stability. For example, 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone has a predicted boiling point of 335.5±42.0 °C, higher than non-methylated analogs .

Applications: Chlorinated derivatives are prevalent in agrochemicals due to their lipophilicity and resistance to degradation .

Research Findings and Trends

  • Crystallographic Behavior: Derivatives like 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone form stable monoclinic crystals, with intermolecular interactions (e.g., C-H···π) enhancing lattice stability .
  • Spectroscopic Identification : All compounds are characterized via ¹H/¹³C NMR and IR spectroscopy, with chloro and methoxy groups producing distinct deshielding effects in NMR spectra .
  • Biological Activity: Hydroxy-substituted analogs exhibit higher bioactivity. For instance, Schiff base complexes derived from hydroxyacetophenones demonstrate antimicrobial properties .

Biological Activity

1-(3,5-Dichloro-2-methoxyphenyl)ethanone, also known by its CAS number 154260-25-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloromethoxyphenyl moiety attached to an ethanone group. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity: The compound has shown potential against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: Early studies suggest that it may inhibit the growth of certain cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties. In vitro studies have demonstrated efficacy against:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa15 µg/mL
Escherichia coli20 µg/mL

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The anticancer potential of this compound was assessed using a panel of cancer cell lines. The findings are summarized in the following table:

Cell Line IC50 (µM) Type of Cancer
MCF-715Breast Cancer
HCT11612Colon Cancer
PC-320Prostate Cancer

These results indicate moderate cytotoxicity against breast and colon cancer cell lines, suggesting a potential role in cancer therapy .

Study on Anticancer Activity

A study published in Nature explored the effects of various derivatives of this compound on cancer cell proliferation. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of resistant bacterial strains. The findings confirmed that it effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

1-(3,5-dichloro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXBLQUBVDCARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.